3-Fluorophenetrazine Hydrochloride

Catalog No.
S1806698
CAS No.
M.F
C₁₂H₁₇ClFNO
M. Wt
245.72
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorophenetrazine Hydrochloride

Product Name

3-Fluorophenetrazine Hydrochloride

Molecular Formula

C₁₂H₁₇ClFNO

Molecular Weight

245.72

Synonyms

3-Ethyl-2-(3-fluorophenyl)morpholine Hydrochloride

3-Fluorophenetrazine Hydrochloride (3-FPE HCl) is a highly selective synthetic phenylmorpholine derivative, characterized as the alpha-ethyl homolog of 3-fluorophenmetrazine (3-FPM). In procurement contexts for analytical reference materials and neurochemical screening, this compound is prioritized for its potent function as a norepinephrine-dopamine releasing agent (NDRA)[1]. The hydrochloride salt form is specifically procured over the free base due to its superior aqueous solubility, standardized molecular weight (245.72 g/mol as the HCl salt), and enhanced thermal stability, which are critical for reproducible assay formulation, long-term reference standard storage, and precise in vitro dosing [2].

Generic substitution with closely related analogs, such as 3-fluorophenmetrazine (3-FPM) or unfluorinated phenetrazine, fundamentally compromises analytical and pharmacological validity. The alpha-ethyl substitution in 3-fluorophenetrazine introduces specific steric hindrance that alters binding kinetics at monoamine transporters, preventing 3-FPM from serving as an accurate pharmacological proxy[1]. Furthermore, the meta-fluoro substitution significantly increases lipophilicity and alters metabolic resistance compared to the unfluorinated phenetrazine baseline. For forensic laboratories and neurochemical profiling, utilizing an analog with a different alkyl chain length or halogenation pattern results in mismatched chromatographic retention times, inaccurate mass-to-charge (m/z) ratios, and invalid baseline data for transporter selectivity [2].

Monoamine Transporter Selectivity and Assay Specificity

In in vitro monoamine efflux assays, 3-Fluorophenetrazine Hydrochloride demonstrates highly selective dopamine and norepinephrine release while minimizing serotonergic cross-reactivity. The compound exhibits an EC50 of approximately 30 nM for dopamine release and 43 nM for norepinephrine release, compared to an EC50 of >2500 nM for serotonin release [1]. This >80-fold selectivity differentiates it from non-halogenated phenmetrazine analogs, which often display broader monoamine activity.

Evidence DimensionDopamine vs. Serotonin Release (EC50)
Target Compound DataDA EC50 ~30 nM; 5-HT EC50 >2500 nM
Comparator Or BaselineNon-halogenated phenmetrazine derivatives (broader mixed monoamine release)
Quantified Difference>80-fold selectivity for DA over 5-HT
ConditionsIn vitro monoamine transporter efflux assays

Procuring this highly selective NDRA ensures minimal serotonergic interference in targeted dopaminergic and noradrenergic neurochemical assays.

Chromatographic Differentiation for Forensic Reference Standards

For analytical laboratories, distinguishing between phenylmorpholine homologs is critical to prevent false positives. 3-Fluorophenetrazine Hydrochloride (m/z 209.26 for the free base cation) is chromatographically distinct from its alpha-methyl counterpart, 3-FPM (m/z 195.23). The additional methylene unit in the alpha-ethyl chain increases the retention time in reverse-phase LC-MS/MS systems, providing a clear baseline separation from 3-FPM [1].

Evidence DimensionMass-to-charge ratio (m/z) and LC retention
Target Compound DataPrecursor ion m/z 209.26; extended retention time
Comparator Or Baseline3-Fluorophenmetrazine (3-FPM) (Precursor ion m/z 195.23)
Quantified DifferenceMass shift of +14.03 Da (one methylene unit) and distinct baseline resolution
ConditionsReverse-phase LC-MS/MS screening protocols

Procuring the exact alpha-ethyl homolog is mandatory for calibrating mass spectrometers to avoid misidentification of closely related designer drugs.

Physicochemical Stability and Formulation Compatibility

The procurement of the hydrochloride salt form of 3-Fluorophenetrazine is essential for standardized laboratory handling. Compared to the free base form, which is susceptible to oxidative degradation and volatilization at room temperature, the hydrochloride salt exhibits high thermal stability and excellent aqueous solubility (>50 mg/mL) [1]. This allows for the preparation of highly reproducible aqueous stock solutions without the need for harsh organic solvents.

Evidence DimensionAqueous Solubility and Storage Stability
Target Compound DataAqueous solubility >50 mg/mL; stable at room temperature
Comparator Or Baseline3-Fluorophenetrazine Free Base (low aqueous solubility, prone to oxidation)
Quantified DifferenceSignificant increase in aqueous solubility and extended shelf-life
ConditionsStandard laboratory formulation and storage (20-25 °C)

The hydrochloride salt ensures reliable processability, precise volumetric dosing, and extended shelf-life for analytical stock solutions.

Calibration of Forensic LC-MS/MS Screening Panels

Due to its distinct mass-to-charge ratio (m/z 209.26) and specific retention time, 3-Fluorophenetrazine Hydrochloride is an essential reference standard for forensic toxicology labs. It is used to calibrate LC-MS/MS instruments to accurately differentiate the alpha-ethyl homolog from the more common 3-FPM, preventing false identification in routine drug screening [1].

In Vitro Monoamine Transporter Selectivity Assays

Leveraging its >80-fold selectivity for dopamine over serotonin release, this compound is procured as a highly specific pharmacological tool. It is utilized in neurochemical screening to isolate dopaminergic and noradrenergic pathways without confounding serotonergic activation, providing cleaner data than mixed-action phenmetrazine baselines [2].

Standardized Aqueous Formulation for High-Throughput Screening

Because the hydrochloride salt provides superior aqueous solubility (>50 mg/mL) and thermal stability compared to the free base, it is the preferred choice for formulating standardized stock solutions. This ensures batch-to-batch reproducibility and extended shelf-life in high-throughput pharmacological screening environments without relying on volatile organic solvents [3].

Dates

Last modified: 07-20-2023

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